molecular formula C10H9NO2S2 B063135 4-(Phenylsulfonyl)thiophen-3-amine CAS No. 175201-60-2

4-(Phenylsulfonyl)thiophen-3-amine

Cat. No. B063135
M. Wt: 239.3 g/mol
InChI Key: HYLCXPMYGZOANR-UHFFFAOYSA-N
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Description

The study of sulfone compounds, specifically 4-(phenylsulfonyl) derivatives, is significant due to their varied applications in chemical synthesis and biological activities. The focus is on understanding the molecular structures, synthesis, and chemical properties of these compounds.

Synthesis Analysis

The synthesis of 4-(Phenylsulfonyl)thiophen-3-amine derivatives typically involves multi-step chemical reactions, starting from basic phenylalanine precursors or other sulfonyl-containing molecules. These compounds are synthesized and characterized by methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, confirming their structures and purity (Apostol et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-aminophenyl 4-X-phenyl sulfones has been studied, showing charge redistribution primarily from the amino to the sulfonyl group, affecting the C–N and C–S distances and the phenylene group's quinoid character. The presence of different substituents (X) modulates the properties of the entire molecule through inductive charge transfer (Bertolasi et al., 1993).

Scientific Research Applications

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

In addition, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Safety And Hazards

The safety data sheet indicates that 4-(Phenylsulfonyl)thiophen-3-amine causes skin irritation and serious eye irritation . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Future Directions

The future directions in the research of thiophene derivatives, including 4-(Phenylsulfonyl)thiophen-3-amine, involve the development of efficient and selective syntheses . These syntheses aim to construct the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

properties

IUPAC Name

4-(benzenesulfonyl)thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c11-9-6-14-7-10(9)15(12,13)8-4-2-1-3-5-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLCXPMYGZOANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380990
Record name 4-(phenylsulfonyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylsulfonyl)thiophen-3-amine

CAS RN

175201-60-2
Record name 4-(Phenylsulfonyl)-3-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(phenylsulfonyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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